molecular formula C11H13BrF3NO B8152579 3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline

3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline

Cat. No.: B8152579
M. Wt: 312.13 g/mol
InChI Key: OUHGVQIDDHRGOF-UHFFFAOYSA-N
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Description

3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, two ethyl groups, and a trifluoromethoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline typically involves the bromination of N,N-diethyl-5-(trifluoromethoxy)aniline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the aniline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of high-purity reagents and solvents is essential to achieve the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Substitution Reactions: Products include substituted anilines with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include amino derivatives of the original compound.

Scientific Research Applications

3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)aniline: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Bromo-N,N-diethyl-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in a different position on the aniline ring.

Uniqueness

3-Bromo-N,N-diethyl-5-(trifluoromethoxy)aniline is unique due to the specific positioning of the bromine and trifluoromethoxy groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethoxy group can also enhance its stability and lipophilicity compared to similar compounds.

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO/c1-3-16(4-2)9-5-8(12)6-10(7-9)17-11(13,14)15/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHGVQIDDHRGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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